Physicochemical properties of Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate
Physicochemical properties of Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate
An In-Depth Technical Guide: Physicochemical Profiling and Reactivity of Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate
Executive Summary
Ethyl (6-chloro-2-nitro-3-pyridyl)(methyl)carbamate (CAS: 89660-17-3) is a highly functionalized, poly-substituted heterocyclic building block[1]. In modern drug discovery and agrochemical development, such densely functionalized pyridines serve as critical intermediates. Because the pyridine core is decorated with orthogonal reactive sites—a labile halogen, an activating nitro group, and a protected amine equivalent (the carbamate)—understanding its physicochemical properties and reactivity profile is paramount for successful downstream synthesis and analytical characterization.
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical structural informatics and practical, bench-level execution. This guide details the compound's core properties, the mechanistic causality behind its reactivity, and a self-validating analytical protocol for determining its lipophilicity.
Structural Profiling and Physicochemical Data
The physicochemical behavior of this compound is dictated by the electronic push-pull dynamics of its substituents. The electron-deficient pyridine ring is further deactivated by the highly electron-withdrawing nitro group at the C2 position, while the C6 chlorine atom serves as an excellent leaving group.
Table 1: Key Physicochemical Properties
| Property | Value / Descriptor | Scientific Rationale |
| Chemical Name | Ethyl (6-chloro-2-nitro-3-pyridyl)(methyl)carbamate | IUPAC nomenclature defining the exact substitution pattern. |
| CAS Number | 89660-17-3 | Unique numerical identifier[1]. |
| Molecular Formula | C9H10ClN3O4 | Defines stoichiometry and isotopic mass calculations. |
| Molecular Weight | 259.65 g/mol | Falls well within the Lipinski Rule of 5 for oral bioavailability. |
| H-Bond Donors | 0 | The carbamate nitrogen is tertiary (methylated), eliminating H-bond donation capacity. |
| H-Bond Acceptors | 6 | Comprises the pyridine nitrogen, nitro oxygens, and carbamate oxygens. |
| Physical State | Solid (Typical) | High dipole moment and molecular weight typically yield a crystalline solid at standard temperature and pressure. |
Mechanistic Insights: Orthogonal Reactivity & SNAr
To utilize this building block effectively, one must understand the causality behind its reactivity. The most prominent feature of this molecule is its extreme susceptibility to Nucleophilic Aromatic Substitution (SNAr) at the C6 position.
The Causality of Activation: Unlike standard benzene rings, the pyridine ring is inherently electron-deficient. The nitrogen atom at position 1 acts as an electron sink. When a nucleophile attacks the C6 position (the alpha position relative to the pyridine nitrogen), the resulting negative charge is delocalized directly onto the electronegative ring nitrogen[2]. Furthermore, the presence of the nitro group at C2 exerts a profound inductive and mesomeric electron-withdrawing effect, highly stabilizing the anionic Meisenheimer complex intermediate[3]. This synergistic activation allows SNAr reactions with thiols or amines to proceed under exceptionally mild conditions, often at room temperature[4].
Figure 1: Nucleophilic Aromatic Substitution (SNAr) pathway at the highly activated C6 position.
Analytical Characterization: LogP Determination via HPLC
Lipophilicity (LogP) is a master variable in drug design, influencing solubility, permeability, and toxicity. For complex, poorly water-soluble intermediates like CAS 89660-17-3, the traditional shake-flask method is prone to emulsion formation and quantification errors. Therefore, the OECD Test Guideline 117 (HPLC Method) is the authoritative standard[5].
This method relies on the principle that the retention time of a molecule on a reverse-phase (C18) column correlates directly with its partition coefficient between n-octanol and water.
Step-by-Step OECD 117 Protocol:
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Reference Standard Selection: Select at least six reference substances with known LogP values that bracket the estimated LogP of the test item (estimated LogP for this compound is ~1.5 - 2.5). Suitable references include Aniline (LogP 0.9) and Toluene (LogP 2.7)[5].
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Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol/Water (e.g., 70:30 v/v) buffered to pH 7.0 to ensure the pyridine nitrogen remains unprotonated.
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Dead Time ( t0 ) Determination: Inject an unretained compound (e.g., Thiourea) to determine the column dead time.
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Sample Analysis: Inject the reference standards and the test item (CAS 89660-17-3). Record the retention times ( tR ).
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Capacity Factor Calculation: Calculate the capacity factor ( k′ ) for all compounds using the formula:
k′=(tR−t0)/t0 -
Calibration & Interpolation: Plot logk′ versus known logP of the references. Use linear regression to interpolate the LogP of the test item.
Method Validation Framework (ICH Q2(R2))
To ensure this analytical protocol is a self-validating system, it must be subjected to the ICH Q2(R2) validation framework for analytical procedures[6]. A method is only as trustworthy as its validation data.
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Specificity: The method must unequivocally assess the analyte in the presence of expected impurities[7]. For this compound, potential impurities include the hydrolyzed carbamate or the C6-OH degradation product. The HPLC method must demonstrate baseline resolution ( Rs>1.5 ) between the main peak and these degradants[8].
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Precision (Repeatability): Perform six replicate injections of the test item at 100% of the target concentration. The Relative Standard Deviation (RSD) of the retention time and peak area must be ≤2.0% [9].
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Reportable Range: The range is validated by demonstrating acceptable linearity, accuracy, and precision across the expected concentration interval (typically 80% to 120% of the nominal test concentration)[6].
Figure 2: Integrated workflow for HPLC-based LogP determination and ICH Q2(R2) validation.
Handling, Stability, and Storage
Due to the presence of the nitroaromatic moiety, this compound carries inherent thermal risks. Nitroaromatics can undergo rapid, exothermic decomposition if subjected to extreme heat.
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Storage: Store in a cool, dry, well-ventilated area away from strong bases and nucleophiles (which could trigger premature SNAr degradation). Recommended storage is typically under inert gas (Argon/Nitrogen) at 2–8°C to maximize shelf life.
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Light Sensitivity: Pyridine derivatives can be susceptible to photolytic degradation; store in amber vials or protect from direct light.
References
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Almanac Life Science India. "Ethyl (6-chloro-2-nitro-3-pyridyl)(methyl)carbamate 95%". Almanac Life Science India Pvt. Ltd. Available at: [Link]
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ACS Publications. "Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles". ACS Omega. Available at:[Link]
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Canadian Science Publishing. "The Truce–Smiles rearrangement and related reactions: a review". Canadian Journal of Chemistry. Available at:[Link]
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SciSpace. "A comparison of log Kow (n-octanol–water partition coefficient) values for non-ionic, anionic, cationic and amphoteric surfactants". Environmental Sciences Europe. Available at: [Link]
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International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ICH Official Guidelines. Available at:[Link]
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European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". EMA Official Documents. Available at: [Link]
Sources
- 1. almanaclifescience.com [almanaclifescience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. database.ich.org [database.ich.org]
- 7. m.youtube.com [m.youtube.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
